3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the amino group and the hydroxyl group in its structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds with biological molecules, influencing their activity. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the dimethylpropan-1-ol moiety.
2,2-Dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol: Similar structure but lacks the amino group.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Contains a phenyl group instead of the dimethylpropan-1-ol moiety.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,6-10)8(13)7-4-5-11-12(7)3/h4-5,8,13H,6,10H2,1-3H3 |
InChI Key |
NLEAIISCOULWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CC=NN1C)O |
Origin of Product |
United States |
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